3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is a compound with the molecular formula C17H17NO4 and a molecular weight of 299.33 g/mol . It is also known by its IUPAC name, N-[(benzyloxy)carbonyl]-3-phenyl-beta-alanine . This compound is a derivative of beta-alanine, featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a phenyl group attached to the beta carbon.
Mechanism of Action
Target of Action
The primary target of 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is Streptopain , a protein produced by the bacterium Streptococcus pyogenes . Streptopain plays a crucial role in the pathogenesis of streptococcal infections, making it a significant target for therapeutic interventions .
Mode of Action
It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its proteolytic activity .
Biochemical Pathways
Given its target, it’s plausible that it impacts the pathways related to the virulence and survival ofStreptococcus pyogenes .
Result of Action
Given its target, it’s likely that the compound could potentially inhibit the virulence ofStreptococcus pyogenes, thereby mitigating the severity of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid typically involves the protection of the amino group of beta-alanine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of beta-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or treatment with strong acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected amino acids.
Substitution: Amide derivatives.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-beta-alanine: Similar structure but lacks the phenyl group.
N-Benzyloxycarbonyl-phenylalanine: Similar structure but with a different amino acid backbone.
N-Benzyloxycarbonyl-glycine: Similar structure but with a simpler amino acid backbone.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the phenyl group on the beta carbon. This combination imparts specific chemical and biological properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid, also referred to as benzyloxycarbonyl-phenylalanine, is an amino acid derivative notable for its structural features and potential biological activities. This compound is primarily recognized for its applications in peptide synthesis and medicinal chemistry, where it serves as a building block due to its unique protective group and functional properties.
Chemical Structure and Properties
The compound consists of a phenylpropanoic acid backbone with a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. Its molecular formula is C16H19NO3, with a molecular weight of approximately 273.33 g/mol. The presence of the benzyloxycarbonyl group provides stability during synthesis and facilitates selective reactions in medicinal chemistry.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
Functional Groups | Amino group, Carboxylic acid, Benzyloxycarbonyl |
Uses | Peptide synthesis, Medicinal chemistry |
The mechanism of action for this compound primarily revolves around its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from premature reactions, allowing for the formation of peptides under controlled conditions. Upon completion of synthesis, the protective group can be removed through catalytic hydrogenation, releasing the free amino group for further reactions.
Biological Activities
Research indicates that this compound may exhibit biological activities relevant to enzyme inhibition and receptor binding. Its structure allows for interactions with specific molecular targets, which could lead to therapeutic applications. For instance, studies have suggested that derivatives of this compound can modulate biological pathways by acting on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis .
Table 2: Biological Activities and Potential Applications
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Peptide Synthesis : A study demonstrated the effectiveness of using this compound as a building block in synthesizing bioactive peptides, highlighting its stability during various coupling reactions.
- Metabolic Regulation : Research indicated that derivatives could act as dual agonists for PPARα/γ, enhancing mitochondrial function and potentially aiding in metabolic disorders like obesity and diabetes .
- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions revealed that modifications to the benzyloxycarbonyl group significantly affect binding affinities and inhibition profiles against certain enzymes involved in metabolic pathways .
Properties
IUPAC Name |
3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLWVWXBAHGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314537 | |
Record name | Cbz-DL-β-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14440-98-3, 14477-66-8 | |
Record name | Cbz-DL-β-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14440-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC195911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cbz-DL-β-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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